REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7](Br)[C:6]([CH3:10])=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12].[N:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:10][C:6]1[CH:5]=[C:4]([N+:11]([O-:13])=[O:12])[C:3]([O:2][CH3:1])=[CH:8][C:7]=1[C:17]1[CH:18]=[CH:19][N:14]=[CH:15][CH:16]=1 |f:2.3.4,6.7.8.9|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C(=C1)Br)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by bubbling with N2 (g) for ca 15 min
|
Type
|
ADDITION
|
Details
|
To this solution was added
|
Type
|
CUSTOM
|
Details
|
The dioxane was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the solids were dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=C1)[N+](=O)[O-])OC)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.5 mmol | |
AMOUNT: MASS | 2.81 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |